Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
CAS No.: 872624-53-8
Cat. No.: VC2677974
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 872624-53-8 |
---|---|
Molecular Formula | C10H10F3NO2 |
Molecular Weight | 233.19 g/mol |
IUPAC Name | methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C10H10F3NO2/c1-5-3-6(9(15)16-2)8(14)4-7(5)10(11,12)13/h3-4H,14H2,1-2H3 |
Standard InChI Key | MIEPONYZJUGILI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C(F)(F)F)N)C(=O)OC |
Canonical SMILES | CC1=CC(=C(C=C1C(F)(F)F)N)C(=O)OC |
Introduction
Chemical Identity and Basic Properties
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is identified by the CAS Registry Number 872624-53-8. This organic compound belongs to the class of substituted benzoates and contains both electron-donating and electron-withdrawing substituents on the aromatic ring . The compound's structural composition gives it unique chemical and physical properties that make it valuable in various applications.
Basic Identifiers
Parameter | Value |
---|---|
CAS Number | 872624-53-8 |
Molecular Formula | C10H10F3NO2 |
Molecular Weight | 233.19 g/mol |
PubChem CID | 53436881 |
MDL Number | MFCD11111106 |
IUPAC Name | methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate |
Table 1: Chemical identifiers of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Structural Representation
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate contains a benzoic acid methyl ester core with specific substitution patterns. The compound features:
-
An amino group (-NH2) at position 2
-
A methyl group (-CH3) at position 5
-
A trifluoromethyl group (-CF3) at position 4
-
A methyl ester group (-COOCH3) at position 1
The structural positioning of these functional groups creates a unique electronic environment within the molecule, influencing its chemical reactivity and physical properties .
Alternative Nomenclature
The compound is known by several synonyms in chemical databases and literature:
-
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
-
2-Amino-5-methyl-4-trifluoromethyl-benzoic acid methyl ester
-
Benzoic acid, 2-amino-5-methyl-4-(trifluoromethyl)-, methyl ester
-
Benzoic acid, 2-amino-5-methyl-4-(trifluoromethyl)-, methyl ester (9CI, ACI)
Physical and Chemical Properties
Physical Properties
While detailed experimental physical property data for Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is limited in the current literature, some properties can be inferred from its structure and from similar compounds. As a substituted benzoate with medium molecular weight, it likely exists as a crystalline solid at room temperature . The trifluoromethyl group significantly influences the compound's physical properties by increasing lipophilicity while the amino group contributes to hydrogen bonding capabilities.
Chemical Identifiers and Structural Representation
The compound can be represented through various chemical notations:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C10H10F3NO2/c1-5-3-6(9(15)16-2)8(14)4-7(5)10(11,12)13/h3-4H,14H2,1-2H3 |
InChIKey | MIEPONYZJUGILI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C(F)(F)F)N)C(=O)OC |
Table 2: Chemical identifiers and structural representations
Chemical Reactivity
The reactivity of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate is governed by its functional groups:
-
The primary amino group (-NH2) at position 2 can participate in typical amine reactions including:
-
Acylation or alkylation
-
Diazotization followed by various transformations
-
Nucleophilic substitution reactions
-
-
The methyl ester group is susceptible to:
-
Hydrolysis under acidic or basic conditions
-
Transesterification
-
Reduction to alcohols or aldehydes
-
-
The trifluoromethyl group (-CF3) at position 4:
-
Provides metabolic stability
-
Acts as a strong electron-withdrawing group
-
Enhances lipophilicity
-
-
The methyl group at position 5 can undergo:
-
Oxidation reactions
-
Radical substitution
-
Serves as a handle for further functionalization
-
Synthesis Methods
Synthesis from Iodo Precursor
The most documented synthesis route for Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate involves a palladium-catalyzed cross-coupling reaction between methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate and methylboronic acid. This method is notable for its high yield and relatively mild conditions .
Reaction Schema
The synthesis proceeds through the following key step:
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate + Methylboronic acid → Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Detailed Procedure
The synthesis procedure involves the following steps:
-
Addition of cesium fluoride (184.3 g, 1.21 mol), methylboronic acid (63.7 g, 1.05 mol), and bis(diphenylphosphinoferrocene)palladium(II) chloride (27.83 g, 35.1 mmol) to a solution of methyl 2-amino-5-iodo-4-trifluoromethylbenzoate (121 g, 351 mmol) in anhydrous 1,4-dioxane (2.5 L).
-
Heating the mixture at 80°C for 3 hours under nitrogen atmosphere.
-
Cooling to room temperature and partitioning between ethyl acetate (2.5 L) and water (2.5 L).
-
Filtering through Celite to remove suspended particles.
-
Extracting the aqueous phase with ethyl acetate (2 x 100 mL).
-
Washing combined organic extracts with brine (1 L).
-
Drying over anhydrous magnesium sulfate, filtering, and removing solvent under reduced pressure at 45°C.
-
Purification by column chromatography on silica gel, eluting with isohexane/ethyl acetate (9:1) .
This method produces the target compound as a pale yellow crystalline solid with a reported yield of 92% .
Structural Analogs and Related Compounds
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate belongs to a family of substituted benzoates with varying positions of functional groups. Comparing this compound with its structural analogs provides insight into structure-activity relationships and potential applications.
Comparative Analysis of Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | 872624-53-8 | C10H10F3NO2 | 233.19 | Reference compound |
Methyl 4-amino-2-(trifluoromethyl)benzoate | 894796-87-3 | C9H8F3NO2 | 219.16 | Amino group at position 4 instead of 2; no methyl group |
Methyl 2-amino-4-(trifluoromethyl)benzoate | 61500-87-6 | C9H8F3NO2 | 219.16 | Trifluoromethyl at position 4; no methyl group |
Methyl 2-amino-5-(trifluoromethyl)benzoate | 117324-58-0 | C9H8F3NO2 | 219.16 | Trifluoromethyl at position 5; no methyl group |
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | 872624-52-7 | C9H7F3INO2 | 345.06 | Iodo at position 5 instead of methyl |
Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate | 1807165-96-3 | C9H7F4NO2 | 237.15 | Fluoro at position 5 instead of methyl |
Table 3: Comparison of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate with related compounds
Significance of Structural Variations
The positioning of functional groups in these related compounds significantly affects their physical, chemical, and potentially biological properties:
Manufacturer | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
TRC | M331715 | Not specified | 500 mg | $200 |
American Custom Chemicals Corporation | HCH0369144 | 95.00% | 5 mg | $499.72 |
Matrix Scientific | 126117 | >95% | 1 g | $864 |
Crysdot | CD12021323 | 97% | 10 g | $1,089 |
Alichem | 872624538 | Not specified | 10 g | $1,133 |
Table 4: Commercial pricing information for Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (as of 2021)
Note that these prices are historical (from 2021) and current market pricing may vary. The significant price difference between suppliers and package sizes reflects variations in purity, manufacturing processes, and market positioning.
Research Context and Future Perspectives
Context Within Fluorinated Aromatic Chemistry
Trifluoromethylated aromatic compounds have gained significant attention in medicinal and agricultural chemistry due to their unique properties:
-
The trifluoromethyl group can significantly alter the electronic properties of aromatic systems, affecting their reactivity and binding interactions with biological targets.
-
Fluorinated compounds often exhibit enhanced metabolic stability compared to their non-fluorinated analogs, potentially leading to improved pharmacokinetic profiles.
-
The increased lipophilicity contributed by the trifluoromethyl group can enhance membrane permeability, potentially improving bioavailability of drug candidates.
Future Research Directions
Potential future research involving Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate might include:
-
Exploration of its utility as a building block in the synthesis of bioactive compounds.
-
Investigation of structure-activity relationships by comparing its properties with those of structural analogs.
-
Development of new synthetic methodologies to access this and related compounds more efficiently.
-
Evaluation of potential biological activities based on its structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume